2-Nitro-3-phenoxyaniline CAS 1505150-85-5 supplier
2-Nitro-3-phenoxyaniline CAS 1505150-85-5 supplier
Technical Monograph: 2-Nitro-3-phenoxyaniline (CAS 1505150-85-5) A Strategic Guide for Sourcing, Synthesis, and Application in Drug Discovery
Part 1: Executive Technical Summary
2-Nitro-3-phenoxyaniline (CAS 1505150-85-5) is a specialized, electron-deficient aromatic building block primarily utilized in the synthesis of fused heterocyclic systems, such as benzimidazoles and quinoxalines.[1][2] Its structural uniqueness lies in the vicinal substitution pattern (1-amino, 2-nitro, 3-phenoxy), which creates a sterically crowded yet highly reactive scaffold.
For researchers in medicinal chemistry, this compound serves as a critical "privileged structure" precursor. The ortho-nitroaniline motif allows for reductive cyclization, while the phenoxy group at the 3-position provides a lipophilic vector often required for kinase binding pockets (e.g., BTK, EGFR inhibitors) or for modulating pharmacokinetic profiles in CNS-active agents.
Key Chemical Identifiers:
-
Molecular Formula: C₁₂H₁₀N₂O₃
-
Molecular Weight: 230.22 g/mol [2]
-
IUPAC Name: 2-Nitro-3-phenoxyaniline[1]
-
SMILES: NC1=CC=CC(OC2=CC=CC=C2)=C1=O
Part 2: Sourcing Specifications & Quality Assurance
As a Senior Application Scientist, I advise against treating this compound as a commodity chemical. Its synthesis carries a risk of regioisomeric contamination (e.g., 2-nitro-5-phenoxyaniline) which is difficult to separate via standard flash chromatography due to similar polarity.
When engaging a supplier (custom synthesis house or catalog vendor), you must mandate the following Quality Critical Attributes (QCAs):
Table 1: Procurement Specification Matrix
| Attribute | Specification Threshold | Rationale |
| Purity (HPLC) | ≥ 98.0% (Area %) | Essential to prevent side-reactions during subsequent reduction steps (e.g., catalytic hydrogenation poisoning). |
| Regio-Purity | No detectable 4- or 6-isomers | The 1,2,3-substitution pattern is thermodynamically challenging; isomers are common synthetic byproducts. |
| Water Content | ≤ 0.5% (Karl Fischer) | Moisture can interfere with water-sensitive acylations or anhydrous coupling reactions. |
| Appearance | Yellow to Orange Crystalline Powder | Darkening indicates oxidation of the amino group (azo formation). |
| Identity | ¹H-NMR (DMSO-d₆) + LC-MS | Must confirm the integration of the phenoxy ring (5H) vs. the aniline core (3H + 2H). |
Part 3: High-Fidelity Synthesis Protocol
While commercial sourcing is preferred for scale, in-house synthesis is often required for derivative generation. The most robust route avoids the direct nitration of 3-phenoxyaniline (which yields poor regioselectivity) and instead utilizes a Nucleophilic Aromatic Substitution (SₙAr) Cascade starting from 2,6-difluoronitrobenzene.
The "Difluoro Cascade" Methodology
This protocol relies on the strong electron-withdrawing nature of the nitro group to activate the ortho-fluorine atoms.
Step 1: Regioselective Amination
-
Precursor: 2,6-Difluoronitrobenzene (CAS 1904-03-6).
-
Reagent: Ammonia (NH₃) in THF or iPrOH.
-
Mechanism: SₙAr displacement of one fluorine.
-
Intermediate: 2-Fluoro-6-nitroaniline (CAS 769-11-9).
-
Note: The amino group is an Electron Donating Group (EDG), which deactivates the ring toward the second substitution, preventing over-amination.
Step 2: Phenoxylation
-
Reagent: Phenol + Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or NMP (Dipolar aprotic is required).
-
Condition: 80–100°C.
-
Mechanism: The remaining fluorine is ortho to the nitro group (highly activated) and meta to the amino group. Despite the amino deactivation, the ortho-nitro effect dominates, allowing displacement by the phenoxide anion.
Visualizing the Synthetic Logic
Figure 1: The "Difluoro Cascade" synthesis route ensures regiochemical integrity by leveraging the activation/deactivation balance of the nitro and amino groups.
Part 4: Downstream Applications in Drug Design
The primary utility of 2-nitro-3-phenoxyaniline is as a precursor to 4-phenoxy-1,2-phenylenediamine . This diamine is the "gateway" to benzimidazole scaffolds found in various kinase inhibitors.
Protocol: Reductive Cyclization to Benzimidazoles
-
Reduction:
-
Dissolve 2-nitro-3-phenoxyaniline in MeOH/EtOAc.
-
Add 10% Pd/C (catalytic).
-
Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.
-
Observation: Color shift from orange/yellow (nitro) to colorless/pale brown (diamine).
-
Caution: The resulting diamine is oxidation-sensitive. Use immediately or store under Argon.
-
-
Cyclization (Example):
-
React the fresh diamine with an aldehyde (R-CHO) or carboxylic acid equivalent.
-
Oxidative closure (if using aldehyde) yields the 4-phenoxybenzimidazole.
-
Pathway Visualization
Figure 2: Transformation of the nitroaniline scaffold into bioactive benzimidazole heterocycles.
Part 5: Safety & Handling Protocols
Working with nitroanilines requires strict adherence to safety protocols due to their potential for methemoglobinemia and skin absorption.
Table 2: Safety Data & Handling
| Parameter | Hazard Description | Mitigation Strategy |
| Acute Toxicity | Toxic if swallowed or in contact with skin (H301, H311).[3][4] | Double-gloving (Nitrile) is mandatory. Use a closed weighing enclosure. |
| Target Organ | Blood (Methemoglobin formation). | Monitor for cyanosis (blue lips/nails). Have Methylene Blue antidote protocols available in medical support. |
| Environmental | Harmful to aquatic life with long-lasting effects.[3][5][6] | All waste (mother liquors, washes) must be segregated into "Halogenated/Toxic Organic" waste streams. |
| Storage | Light sensitive; potential for slow oxidation. | Store in amber glass at +2°C to +8°C. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20329701, 2-Nitro-3-phenoxyaniline. Retrieved from [Link]
-
Manjunath, H. R., et al. (2010). 4-Nitro-2-phenoxyaniline.[7] Acta Crystallographica Section E: Structure Reports Online. (Provides structural context for phenoxy-nitroaniline isomers). Retrieved from [Link]
Sources
- 1. 2-nitro-3-phenoxyaniline | 1505150-85-5 [sigmaaldrich.com]
- 2. 93352-53-5|2-(3-Nitrophenoxy)aniline|BLDpharm [bldpharm.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. researchgate.net [researchgate.net]
